

Commercial Sourcing and Technical Guide for High-Purity Deuterated N-Methyldiethanolamine (MDEA)

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Compound of Interest		
Compound Name:	MDEA-d11	
Cat. No.:	B15295926	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity, isotopically labeled N-methyldiethanolamine (MDEA), with a focus on the deuterated variant MDEA-d11. While a fully deuterated MDEA-d11 is not a standard catalog item, this document details commercially available, partially deuterated analogs and outlines a conceptual framework for the synthesis and analysis of high-purity MDEA-d11 for research and development purposes.

Commercial Availability of Deuterated MDEA Analogs

Direct commercial sources for MDEA fully deuterated at all eleven hydrogen positions (**MDEA-d11**) are not readily found in standard chemical catalogs. However, several suppliers offer partially deuterated and isotopically labeled MDEA derivatives, which can serve as valuable tools in metabolic studies, pharmacokinetic analysis, and as internal standards in analytical methods.

Below is a summary of commercially available deuterated MDEA analogs:



Product Name	Supplier	CAS Number	Isotopic Purity	Chemical Purity	Notes
N-Methyl- 13C, d3- diethanolami ne	Sigma- Aldrich	117322-90-2	99 atom % 13C, 98 atom % D	≥97% (CP)	Labeled on the methyl group.
N- Methyldietha nolamine-d3 HCl	CymitQuimic a	117322-90-2 (free base)	Not specified	Not specified	Hydrochloride salt, labeled on the methyl group.

Note: Isotopic purity refers to the percentage of molecules that contain the specified isotope at the designated position(s). Chemical purity refers to the percentage of the material that is the specified chemical compound, irrespective of its isotopic composition. Researchers should always request a certificate of analysis (CoA) from the supplier for lot-specific purity data.

Conceptual Experimental Protocol: Synthesis of High-Purity MDEA-d11

The following outlines a conceptual multi-step synthesis for **MDEA-d11**, based on established methods for the synthesis of MDEA and general deuteration techniques. This protocol is intended as a guide and would require optimization and validation in a laboratory setting.

Logical Workflow for MDEA-d11 Synthesis



Step 1: Synthesis of Diethanolamine-d8

Ethylene oxide-d4

Reaction

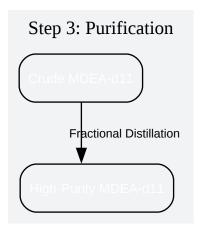
Diethanolamine-d8

Step 2: Synthesis of MDEA-d11

Diethanolamine-d8

Methyl-d3 iodide

MDEA-d11



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Caption: Conceptual workflow for the synthesis of MDEA-d11.

Methodology

Step 1: Synthesis of Diethanolamine-d8



- Reaction Setup: In a high-pressure reactor, cooled to -78°C, condense ammonia-d3.
- Addition of Ethylene Oxide-d4: Slowly add a stoichiometric excess of ethylene oxide-d4 to the reactor.
- Reaction Conditions: Seal the reactor and allow it to warm to room temperature, then heat to 50-100°C. The reaction is typically autocatalytic.
- Workup and Isolation: After the reaction is complete (monitored by pressure drop), cool the
 reactor and vent the excess ammonia-d3. The resulting mixture of deuterated ethanolamines
 can be separated by fractional distillation under reduced pressure to isolate diethanolamined8.

Step 2: N-Methylation to form MDEA-d11

- Reaction Setup: Dissolve the purified diethanolamine-d8 in a suitable aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., Argon).
- Addition of Methyl-d3 lodide: Add methyl-d3 iodide dropwise to the solution at room temperature. A non-nucleophilic base (e.g., potassium carbonate) can be added to scavenge the HI produced.
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete (monitored by TLC or GC-MS).
- Workup and Isolation: Filter the reaction mixture to remove any inorganic salts. Remove the solvent under reduced pressure to yield the crude MDEA-d11.

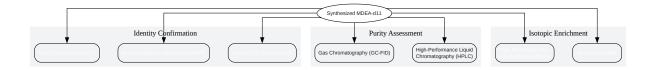
Step 3: Purification of MDEA-d11

• Fractional Distillation: Purify the crude **MDEA-d11** by fractional distillation under high vacuum to obtain the high-purity product. The boiling point of non-deuterated MDEA is approximately 247°C at atmospheric pressure, so a high vacuum is necessary to prevent thermal degradation.

Analytical Characterization of High-Purity MDEAd11

To ensure the quality of the synthesized **MDEA-d11**, a comprehensive analytical characterization is crucial.

Workflow for Analytical Characterization



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Caption: Analytical workflow for MDEA-d11 characterization.

Detailed Methodologies



Analytical Technique	Parameter Measured	Experimental Protocol
Mass Spectrometry (MS)	Molecular Weight	Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol).Instrumentation: Electrospray ionization (ESI) or chemical ionization (CI) source coupled to a mass analyzer.Data Analysis: Confirm the molecular ion peak corresponding to the mass of MDEA-d11.
Nuclear Magnetic Resonance (NMR)	Chemical Structure & Isotopic Incorporation	Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3).Instrumentation: 1H and 13C NMR spectroscopy. The absence of signals in the 1H NMR at positions expected for MDEA and the presence of corresponding signals in the 13C NMR will confirm deuteration.
Gas Chromatography (GC-FID)	Chemical Purity	Sample Preparation: Dilute the sample in a suitable solvent.Column: Use a polar capillary column suitable for amine analysis.Injector Temperature: 250-280°C.Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C).Detector: Flame lonization Detector (FID).Data Analysis: Determine the area



		percentage of the main peak to assess chemical purity.
High-Resolution Mass Spectrometry (HRMS)	Isotopic Enrichment	Sample Preparation: Dilute the sample in a high-purity solvent.Instrumentation: ESI or CI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).Data Analysis: Measure the exact mass of the molecular ion to confirm the elemental composition. Analyze the isotopic distribution to calculate the percentage of isotopic enrichment.

Conclusion

While the direct procurement of high-purity **MDEA-d11** presents a challenge, researchers can access partially deuterated analogs from commercial suppliers. For applications requiring the fully deuterated species, a conceptual synthetic route and a robust analytical workflow are presented in this guide. These methodologies provide a solid foundation for the in-house production and quality control of high-purity **MDEA-d11**, enabling its use in a wide range of scientific and drug development applications. It is imperative that all experimental procedures are conducted with appropriate safety precautions in a controlled laboratory environment.

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